4-benzyl-1H-pyrazole hydrochloride
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Overview
Description
4-Benzyl-1H-pyrazole hydrochloride: is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-1H-pyrazole hydrochloride typically involves the cyclocondensation of appropriate hydrazines with 1,3-dicarbonyl compounds or their equivalents. One common method involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, which facilitates the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Benzyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions include pyrazole N-oxides, pyrazoline derivatives, and various substituted pyrazoles depending on the specific reagents and conditions used .
Scientific Research Applications
4-Benzyl-1H-pyrazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 4-benzyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group at the 4-position enhances its binding affinity to these targets, leading to various biological effects. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole: Similar structure but with a phenyl group instead of a benzyl group.
4-Methyl-1H-pyrazole: Contains a methyl group at the 4-position.
4-Ethyl-1H-pyrazole: Contains an ethyl group at the 4-position.
Uniqueness
4-Benzyl-1H-pyrazole hydrochloride is unique due to the presence of the benzyl group, which imparts distinct chemical and biological properties. The benzyl group enhances the compound’s lipophilicity and binding affinity to molecular targets, making it a valuable scaffold in drug design and other applications .
Properties
CAS No. |
2621398-52-3 |
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Molecular Formula |
C10H11ClN2 |
Molecular Weight |
194.66 g/mol |
IUPAC Name |
4-benzyl-1H-pyrazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-2-4-9(5-3-1)6-10-7-11-12-8-10;/h1-5,7-8H,6H2,(H,11,12);1H |
InChI Key |
JPIZMHIFKCBWJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CNN=C2.Cl |
Purity |
95 |
Origin of Product |
United States |
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